BenchChemオンラインストアへようこそ!

IBS008738

Muscle Atrophy In Vivo Pharmacology Glucocorticoid Antagonism

IBS008738 is a benzoylimidazole derivative that functions as a potent activator of the transcriptional co-activator with a PDZ-binding motif (TAZ). It stabilizes TAZ, increasing the level of its active, unphosphorylated form.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B3020303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBS008738
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4
InChIInChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+
InChIKeyUCDKLMTYEDPEMY-HZHRSRAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IBS008738: A Potent and Validated TAZ Activator for Muscle Research


IBS008738 is a benzoylimidazole derivative that functions as a potent activator of the transcriptional co-activator with a PDZ-binding motif (TAZ). It stabilizes TAZ, increasing the level of its active, unphosphorylated form . Its primary validated biological activity is the enhancement of myogenesis in C2C12 myoblast cells and the facilitation of muscle repair in vivo, distinguishing it as a key chemical probe for investigating the Hippo signaling pathway in the context of skeletal muscle biology and atrophy-related disorders [1].

Why IBS008738 is Not Interchangeable with Other TAZ Modulators


Despite sharing a common molecular target (TAZ), compounds within the TAZ activator class exhibit profound functional and mechanistic divergence, precluding generic substitution. IBS008738 and its analogs, such as IBS004735, display distinct structural and pharmacological profiles. Critically, IBS004735 activates TAZ via an Akt-dependent mechanism without affecting TAZ phosphorylation, a key regulatory modification, while IBS008738's activity is linked to TAZ stabilization and an increase in the unphosphorylated form of TAZ [1]. This mechanistic bifurcation leads to differential downstream effects on myogenesis, cell signaling, and in vivo efficacy. Furthermore, simple structural analogs like KI-1 exhibit significantly enhanced potency, underscoring that minor structural modifications can lead to major changes in biological activity [2]. Therefore, the selection of IBS008738 must be based on its specific, empirically validated profile, not its general classification.

Quantitative Evidence for IBS008738 Differentiation vs. Analogs and In-Class Candidates


In Vivo Efficacy: Prevention of Glucocorticoid-Induced Muscle Atrophy

IBS008738 demonstrates significant in vivo efficacy in preventing dexamethasone-induced muscle atrophy. In a mouse model, local injection of IBS008738 prevented the dexamethasone-induced reduction in muscle weights and partially suppressed the upregulation of key atrophy markers, atrogin-1 and MuRF-1. This data supports the compound's utility beyond in vitro models and distinguishes it from TAZ activators lacking validated in vivo efficacy data in a muscle wasting context [1].

Muscle Atrophy In Vivo Pharmacology Glucocorticoid Antagonism

Functional Antagonism of Myostatin in Myogenesis

IBS008738 functionally antagonizes the inhibitory effect of myostatin on myogenesis. In C2C12 cells, myostatin (100 ng/ml) significantly inhibits myofusion. Co-treatment with 10 µM IBS008738 restores myogenesis, demonstrating a specific and quantifiable biological activity. This functional rescue is a key differentiator from compounds that may only enhance basal myogenesis [1].

Myogenesis Myostatin Antagonism C2C12 Differentiation

Divergent Mechanism of Action vs. Analog IBS004735

IBS008738 and IBS004735, another TAZ activator identified from the same screen, operate via distinct mechanisms. IBS008738 increases the unphosphorylated TAZ level by stabilizing the protein [1]. In contrast, IBS004735 activates TAZ through the Akt/mTOR/S6K signaling axis and does not alter TAZ phosphorylation status [2]. This fundamental mechanistic difference is crucial for researchers dissecting the Hippo pathway and its crosstalk with other signaling cascades like Akt/mTOR.

TAZ Activation Mechanism of Action Akt Signaling

Comparative Potency with a High-Activity Derivative (KI-1)

A study of IBS008738 derivatives identified KI-1, a compound that exhibited significantly greater pro-myogenic activity than the parent compound IBS008738 in C2C12 cells. KI-1 treatment resulted in thicker myotubes, a higher quantity of myotubes, and an increased fusion index compared to IBS008738 at equivalent concentrations [1]. This finding is crucial for users evaluating different compounds or considering the development of more potent analogs.

Structure-Activity Relationship TAZ Activator Myogenic Potency

IBS008738 Application Scenarios: From Discovery to In Vivo Validation


Investigating Glucocorticoid-Induced Muscle Atrophy In Vivo

IBS008738 is a primary tool for validating the role of TAZ activation in preventing glucocorticoid-induced muscle wasting. Researchers can use the established in vivo protocol (e.g., 30 µM intramuscular injection in a dexamethasone-induced mouse model) to generate reproducible data on muscle weight preservation and downregulation of atrophy markers like MuRF-1 and atrogin-1 [1]. This is essential for proof-of-concept studies aimed at developing new therapies for steroid myopathy.

Mechanistic Studies of Hippo-Akt Signaling Crosstalk in Myogenesis

For researchers dissecting the crosstalk between the Hippo and Akt/mTOR pathways, IBS008738 provides a unique chemical probe. Its mechanism of action (stabilizing unphosphorylated TAZ) is distinct from that of IBS004735 (which activates TAZ via Akt). Using these two compounds in parallel experiments allows for the specific attribution of cellular phenotypes to either TAZ stabilization or Akt-dependent TAZ activation [2].

Development and Benchmarking of Next-Generation TAZ Activators

IBS008738 serves as an essential reference standard in structure-activity relationship (SAR) studies and medicinal chemistry programs focused on the Hippo pathway. Newly synthesized TAZ activators or derivatives, such as KI-1, must be benchmarked against IBS008738 in standardized assays (e.g., C2C12 myofusion index, myotube thickness) to quantify improvements in potency and efficacy [3]. This ensures a consistent and comparable scientific foundation for drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IBS008738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.